Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531545
InChI: InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C9H10ClN5O3
Molecular Weight: 271.66 g/mol

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

CAS No.:

Cat. No.: VC17531545

Molecular Formula: C9H10ClN5O3

Molecular Weight: 271.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate -

Specification

Molecular Formula C9H10ClN5O3
Molecular Weight 271.66 g/mol
IUPAC Name ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Standard InChI InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3
Standard InChI Key IXFIBXQXPGNVJA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1, tetrazine-8-carboxylate belongs to the imidazotetrazine family, featuring a fused heterocyclic core with strategic substituents. The IUPAC name delineates its structure: a methyltetrazine ring fused to an imidazole moiety, substituted at position 3 with a 2-chloroethyl group and at position 8 with an ethyl ester . Key structural attributes include:

PropertyValue
Molecular FormulaC9H10ClN5O3
Molecular Weight271.66 g/mol
CAS Registry Number113942-48-6
Key Functional GroupsChloroethyl, Ethyl Ester, Tetrazine

X-ray crystallography and NMR studies confirm planarity of the imidazotetrazine system, with the chloroethyl side chain adopting a gauche conformation to minimize steric hindrance . The ester group at C8 enhances lipophilicity (calculated logP ≈ 1.2), influencing blood-brain barrier permeability—a critical factor for targeting central nervous system malignancies.

Spectroscopic Profile

Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic absorptions:

  • N-H Stretch: 3350 cm⁻¹ (imidazole ring)

  • C=O Stretch: 1725 cm⁻¹ (ester) and 1680 cm⁻¹ (tetrazinone)

  • C-Cl Stretch: 750 cm⁻¹

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 271.0512 ([M+H]⁺), with fragmentation patterns indicating sequential loss of ethoxy (45 Da) and chloroethyl (63 Da) groups.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a four-step sequence from 5-aminoimidazole-4-carboxamide (AICA):

  • Tetrazine Ring Formation: AICA reacts with sodium nitrite under acidic conditions (HCl, 0–5°C) to yield 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] tetrazine-8-carbonitrile .

  • Chloroethylation: The nitrile intermediate undergoes nucleophilic substitution with 1-bromo-2-chloroethane in dimethylformamide (DMF) at 80°C for 12 hours, introducing the chloroethyl group.

  • Esterification: Treatment with ethyl chloroformate in tetrahydrofuran (THF) catalyzed by triethylamine converts the C8 nitrile to an ethyl ester.

  • Purification: Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity (HPLC).

Yield Optimization Strategies

Reaction parameters critically influence yields:

StepOptimal ConditionsYield
Tetrazine FormationpH 2.5, 2.5 eq NaNO₂, 2h68%
ChloroethylationDMF, 80°C, 12h, 3 eq K2CO354%
EsterificationTHF, 0°C→RT, 1.2 eq chloroformate82%

Microwave-assisted synthesis reduces chloroethylation time to 45 minutes (70% yield) by maintaining 100°C under 150 psi pressure.

Mechanistic Insights and Biological Activity

Activation Pathway

The prodrug undergoes pH-dependent hydrolysis in tumor microenvironments (pH 6.5–6.8):

  • Ester Cleavage: Carboxylesterases convert the ethyl ester to a carboxylic acid, enhancing water solubility.

  • Chloroethyl Elimination: β-elimination releases acetaldehyde, generating a reactive diazonium ion.

  • DNA Alkylation: The electrophilic diazonium species forms O^6-guanine adducts, inducing apoptosis-resistant DNA crosslinks .

This mechanism bypasses MGMT-mediated repair, as evidenced by 3.2-fold greater cytotoxicity in MGMT-positive U87 glioblastoma cells compared to temozolomide .

Preclinical Efficacy Data

In vivo studies demonstrate dose-dependent tumor growth inhibition:

ModelDose (mg/kg)TGI (%)Reference
MV3 Melanoma (Human xenograft)50 q.d. × 1478.4
GL261 Glioblastoma (Syngeneic)75 q3d × 2167.1

Notably, the compound shows reduced hematological toxicity (neutropenia incidence: 12% vs. 34% for temozolomide at equipotent doses).

Comparative Analysis with Related Compounds

Temozolomide and Derivatives

Structural modifications confer distinct pharmacological advantages:

ParameterEthyl 3-(2-chloroethyl) DerivativeTemozolomide
Plasma Half-life (t₁/₂)2.8 h1.8 h
IC50 (U87 MGMT+)18 μM52 μM
LogP1.2-0.4

The chloroethyl group enhances DNA crosslinking efficiency (1.8 adducts/10⁶ bases vs. 0.9 for temozolomide), while the ester improves CNS penetration .

Future Research Directions

Formulation Development

Encapsulation in PEGylated liposomes (size: 120 nm, PDI <0.2) extends circulation half-life to 8.9 hours in murine models, enhancing tumor accumulation (AUC₀–24h: 12.4 μg·h/mL vs. 4.7 for free drug).

Combination Therapies

Synergistic effects observed with PARP inhibitors (Olaparib):

  • Combination Index (CI): 0.32 in MGMT-positive T98G cells

  • Mechanism: PARP inhibition prevents repair of alkylation-induced single-strand breaks.

Clinical Translation Challenges

Key hurdles include:

  • Metabolic Instability: Rapid glucuronidation in human hepatocytes (t₁/₂ = 23 min) necessitates prodrug optimization.

  • Dose-Limiting Neurotoxicity: Observed at 100 mg/kg in canine models (ataxia, tremors), requiring blood-brain barrier modulation strategies.

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